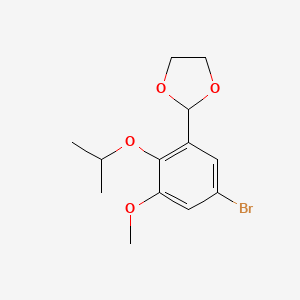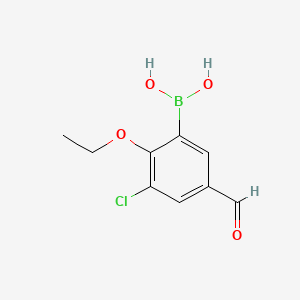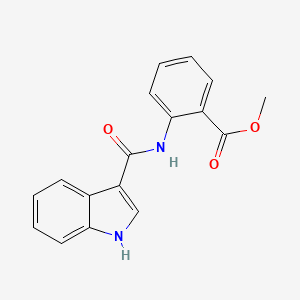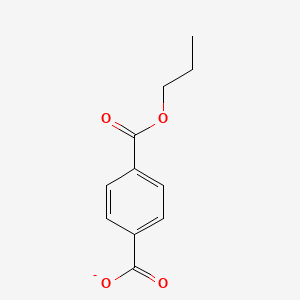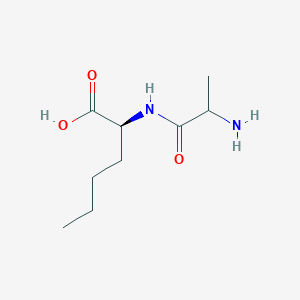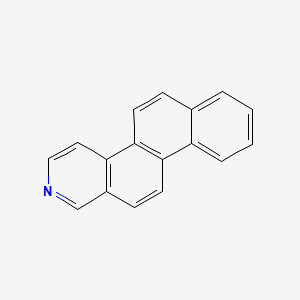
Phthalimidinoglutarimide-5'-C3-O-PEG3-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked together using a PEG spacer. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.
科学的研究の応用
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems due to its PEG linker, which enhances solubility and bioavailability.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can interact with proteins and enzymes, modulating their activity. The PEG linker enhances the compound’s solubility and facilitates its transport within biological systems, allowing it to reach its targets more effectively.
類似化合物との比較
Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid can be compared with similar compounds such as:
- Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-acid
- Phthalimidinoglutarimide-5’-C3-O-PEG5-C2-acid
- Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid
These compounds share similar structural features but differ in the length of the PEG linker or the presence of additional functional groups. The uniqueness of Phthalimidinoglutarimide-5’-C3-O-PEG3-C2-acid lies in its specific PEG3 linker, which provides an optimal balance between solubility and molecular size, making it particularly useful for certain applications.
特性
分子式 |
C25H34N2O9 |
|---|---|
分子量 |
506.5 g/mol |
IUPAC名 |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H34N2O9/c28-22-6-5-21(24(31)26-22)27-17-19-16-18(3-4-20(19)25(27)32)2-1-8-33-10-12-35-14-15-36-13-11-34-9-7-23(29)30/h3-4,16,21H,1-2,5-15,17H2,(H,29,30)(H,26,28,31) |
InChIキー |
HDRNVQQZMNRALR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


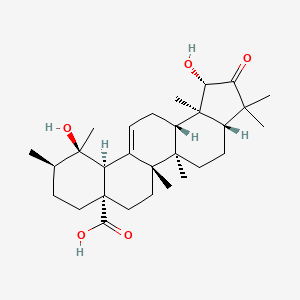
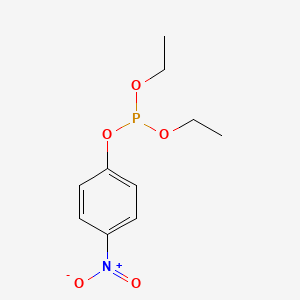
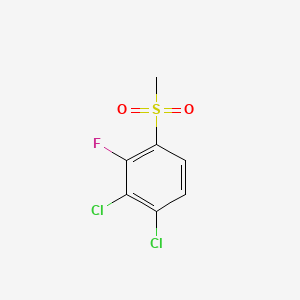
![2-ethyl-N-[4-[4-[N-(2-ethyl-6-methylphenyl)-4-[(E)-2-(4-methylphenyl)ethenyl]anilino]phenyl]phenyl]-6-methyl-N-[4-[(E)-2-(4-methylphenyl)ethenyl]phenyl]aniline](/img/structure/B14761600.png)
![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-8-yl)prop-2-enamide](/img/structure/B14761603.png)

